4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-iodo-1-[(3-propan-2-yloxyphenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IN2O/c1-10(2)17-13-5-3-4-11(6-13)8-16-9-12(14)7-15-16/h3-7,9-10H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGQEYFRUDAGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CN2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the pyrazole ring and the iodo substituent, suggest possible interactions with various biological targets. This article reviews the current understanding of the biological activity of this compound, supported by data tables and case studies.
- Molecular Formula : C12H14N2O
- Molecular Weight : 218.25 g/mol
- CAS Number : 2206821-30-7
Biological Activity Overview
The biological activity of 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole has been explored in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, Alam et al. reported that certain pyrazole derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL. This suggests that compounds like 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole could be further investigated for their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been documented. A study highlighted the enzyme inhibitory activity of pyrazolo[1,5-a]pyrimidines, indicating that these compounds could serve as leads for developing new anticancer drugs . The structural characteristics of 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole may enhance its efficacy against specific cancer cell lines.
Structure-Activity Relationship (SAR)
The presence of the iodo group in 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole can significantly influence its biological activity. Iodine can enhance lipophilicity and alter electronic properties, potentially improving binding affinity to biological targets. Comparative studies on halogenated pyrazoles indicate that varying halogen substituents can lead to different biological profiles, which is crucial for optimizing drug design .
Table 1: Biological Activities of Pyrazole Derivatives
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole | Antimicrobial | TBD | |
| Pyrazolo[1,5-a]pyrimidines | Anticancer | TBD | |
| Coumarin-substituted pyrazoles | MRSA Inhibition | 3.125 |
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on the synthesis and evaluation of novel coumarin-substituted pyrazoles, several compounds exhibited significant antimicrobial activity against MRSA. The results indicated that modifications to the pyrazole structure could enhance antibacterial properties, suggesting a pathway for developing new antibiotics based on the pyrazole scaffold .
Case Study 2: Enzyme Inhibition
Research into the enzyme inhibition properties of pyrazole derivatives has shown promising results. For example, studies have indicated that certain pyrazoles can inhibit key enzymes involved in cancer progression. The specific mechanism by which 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole interacts with these enzymes remains to be elucidated but represents an important area for future research .
Scientific Research Applications
Biological Activities
The biological applications of 4-iodo-1-(3-isopropoxybenzyl)-1H-pyrazole and its derivatives are noteworthy:
- Inhibition of Alcohol Dehydrogenase : Some derivatives of 4-iodopyrazoles have been identified as inhibitors of liver alcohol dehydrogenase (LAD), which may have implications in treating alcohol-related disorders .
- Antimicrobial Properties : Compounds derived from pyrazoles have exhibited significant antimicrobial activity. For example, certain pyrazole derivatives have been patented for their fungicidal properties, suggesting potential applications in agriculture and medicine .
- Antipyretic and Analgesic Activities : Pyrazole-based compounds are known for their anti-inflammatory and analgesic effects, making them candidates for pain management therapies .
Case Study 1: CuI-Catalyzed Reactions
A study highlighted the efficiency of CuI-catalyzed reactions in synthesizing various alkoxy-substituted pyrazoles. The optimized conditions led to improved yields compared to previous methods, demonstrating the potential for scaling up these reactions for industrial applications .
Case Study 2: Sonogashira Cross-Coupling
Research on the Sonogashira cross-coupling reaction illustrated its utility in synthesizing complex pyrazole derivatives. This method was particularly effective in creating compounds with varied substituents that could be further explored for biological activity .
Summary of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Inhibition of liver alcohol dehydrogenase; anti-inflammatory properties. |
| Synthetic Chemistry | Versatile synthesis methods (CuI-catalyzed reactions, Sonogashira). |
| Agricultural Chemistry | Potential fungicides derived from pyrazole structures. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole with analogs differing in substituent groups, iodine positioning, and benzyl linkage. Key findings are summarized in Table 1.
Substituent Effects on Reactivity and Yield
4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole :
This analog replaces the 3-isopropoxy group with a 4-methoxybenzyl moiety. The electron-donating methoxy group at the para position enhances resonance stabilization but reduces steric hindrance compared to the ortho-positioned isopropoxy group. In palladium-catalyzed difluoromethylation, the 4-iodo derivative achieved a 60% yield, outperforming its 3-iodo counterpart (low yield), highlighting the importance of iodine positioning in cross-coupling efficiency .3-Iodo-1-(4-methoxyphenyl)-1H-pyrazole :
Moving the iodine to the 3-position significantly reduces reactivity. For example, attempts to difluoromethylate this compound resulted in poor yields due to steric clashes between the iodine and catalyst .4-Iodo-1-(1-(4-methoxyphenyl)ethyl)-1H-pyrazole (Compound 31) :
Replacing the benzyl group with a 1-(4-methoxyphenyl)ethyl linkage decreased synthetic yield to 73% (vs. 93% for the target compound), likely due to increased steric demands during cyclization .
Impact of Benzyl Group Modifications
- Bulkiness of 3-Isopropoxy vs. This bulkiness may also reduce solubility in polar solvents compared to the 4-methoxy analog .
Ethyl vs. Benzyl Linkages :
Derivatives with ethyl linkages (e.g., 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole ) exhibit lower boiling points (72°C at 1.8 mbar) compared to benzyl-linked analogs, reflecting reduced molecular weight and weaker intermolecular forces .
Table 1: Comparative Analysis of Pyrazole Derivatives
Preparation Methods
Synthesis of 1-Methyl-4-Iodopyrazole
A synthesis method for 1-methyl-4-iodopyrazole involves using 1-methylpyrazole as a raw material and iodine as an iodizing agent and oxidant to carry out an iodination reaction. The process includes mixing 1-methylpyrazole and iodine, heating the mixture to 40-80°C, and then adding an aqueous solution of an oxidant dropwise to perform the iodination reaction. After the reaction, alkali liquor is added to adjust the pH to 6-8, followed by cooling and crystallization to obtain 1-methyl-4-iodopyrazole in the form of light yellow crystals.
- Reactants : 1-methylpyrazole and iodine
- Iodination Temperature : 50-100°C (preferably 70-100°C)
- Reaction Time : 1-12 hours (preferably 3-5 hours)
- Molar Ratio : 1-methylpyrazole to iodine is 1:1.0-1.3
- Oxidant : One of nitric acid, iodic acid, sulfur trioxide, or hydrogen peroxide (35-50% aqueous solution preferred)
- Molar Ratio : 1-methylpyrazole to oxidant is 1:1.0-2.0
- Addition Time : Oxidant aqueous solution is added dropwise over 1-5 hours (preferably 3-4 hours)
- Alkali Liquor : 10-30 wt% sodium hydroxide aqueous solution or 10-25 wt% ammonia water
- Mix 1-methylpyrazole with iodine in a reaction kettle under stirring.
- Heat the mixture to 40-80°C by applying a small amount of steam to the jacket of the reaction kettle.
- Add an aqueous solution of an oxidant dropwise over 1-5 hours, maintaining the reaction temperature at 50-100°C.
- Monitor the reaction using HPLC (high-performance liquid chromatography) and continue the reaction for 1-12 hours until completion.
- Cool the reaction mixture using cooling water through the jacket and transfer it to a neutralization kettle.
- Cool the neutralization kettle jacket with cooling water and add sodium hydroxide aqueous solution dropwise until the pH of the mixture is 6-8.
- Cool the mixture to crystallize the product, then centrifuge and dry the filter residue in a vacuum to obtain 1-methyl-4-iodopyrazole.
The reaction involves the replacement of hydrogen on the 4-position of the 1-methylpyrazole ring with iodine, which is a reversible reaction. An oxidant is added to react with hydrogen iodide, promoting the forward progress of the iodination reaction and ensuring full utilization of iodine.
- Add 1000ml of water, 82g (1.0mol) of 1-methylpyrazole, and 560g of sodium acetate to a flask under stirring, and heat to reflux for 0.5 hours.
- Add a solution of 1020g of iodine and 1000g of potassium iodide in 2000ml of water, and heat under reflux for 0.5 hours to effect iodination, followed by HPLC analysis.
- Add 15 wt% sulfuric acid solution to adjust the pH of the mixed solution to 7, then cool to crystallize yellow crystals.
- Dry and boil the mixture with benzene, separate and purify to obtain 120g of light yellow crystals of 1-methyl-4-iodopyrazole.
Synthesis of 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole
The synthesis of 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole is achieved through the reaction of commercially available 5-chloro-1,3-dimethyl-1H-pyrazole with \$$I2/HIO3\$$ in refluxing acetic acid, yielding the desired iodopyrazole after flash chromatography.
5-chloro-1,3-dimethyl-1H-pyrazole reacts with \$$I2/HIO3\$$ in refluxing acetic acid.
75% after flash chromatography.
Synthesis of Substituted-3-Iodo-1H-Pyrazole Derivatives
A convenient synthetic route for the preparation of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed involving the protection of the N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether.
- Protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether.
- Migration of ethoxyethyl protecting group.
4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole (3a):
Reaction was performed on a 9.43 mol scale of 4-iodo-1H-pyrazole (3). Purification by distillation gave the titled compound as a white oil with a yield of 93%, 2327 g, bp 70 ºC (2.2 mbar).
- 1H NMR (400 MHz, DMSO-d6) δ: 1.03 (t, J 7.0 Hz, 3H, CH2CH3), 1.57 (d, J 6.0 Hz, 3H, CHCH3), 3.17 (dq, J 9.6, 7.0 Hz, 1H, CHHCH3), 3.40 (dq, J 9.6, 7.0 Hz, 1H, CHHCH3), 5.54 (q, J 6.0 Hz, 1H, NCH), 7.58 (s, 1H, Ar-H), 8.13 (s, 1H, Ar-H).
- 13C NMR (100 MHz, DMSO-d6) δ: 15.1, 21.5, 58.5, 63.6, 87.0, 133.0, 144.0.
- MS , m/z (%) 266 (31), 222 (42), 194 (48).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole, and how do reaction conditions influence regioselectivity?
- Methodology : The compound can be synthesized via acid-catalyzed N-alkylation of pyrazole precursors. For example, using 4-iodo-1H-pyrazole and 3-isopropoxybenzyl bromide under reflux in dichloromethane with trifluoroacetic acid (0.01 equiv) as a catalyst. Reaction temperature (28–32°C) and stoichiometric control of the alkylating agent (1.27 equiv) are critical to avoid side products . Sonogashira coupling or palladium-catalyzed cross-coupling may also be explored for functionalization .
- Key Data : Typical yields range from 85–93% after purification via distillation or recrystallization, with NMR (¹H, ¹³C) and IR spectroscopy confirming regioselectivity .
Q. How can researchers validate the structural integrity of 4-Iodo-1-(3-isopropoxybenzyl)-1H-pyrazole?
- Methodology : Combine multiple analytical techniques:
- NMR Spectroscopy : Analyze ¹H and ¹³C chemical shifts to confirm substitution patterns (e.g., iodopyrazole C-I coupling at ~140 ppm in ¹³C NMR) .
- X-ray Diffraction : Single-crystal X-ray analysis resolves ambiguous regiochemistry (e.g., distinguishing 3- vs. 4-iodo isomers) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and halogen isotopic patterns .
Q. What are the primary pharmacological or biochemical applications of this compound in current research?
- Methodology : The iodopyrazole scaffold is frequently used as a cannabinoid receptor ligand analog. Competitive binding assays (e.g., inhibition of radiolabeled cannabinoid probes in synaptosomal membranes) and functional assays (e.g., electrically evoked twitch response in mouse vas deferens) are standard for evaluating receptor affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for iodopyrazole derivatives?
- Methodology :
- Purity Assessment : Use HPLC-MS to rule out impurities (e.g., residual alkylating agents or isomers) .
- Receptor Specificity : Perform counter-screening against related receptors (e.g., TRPV1 or adenosine receptors) to confirm selectivity .
- Meta-Analysis : Compare datasets using statistical tools like Bland-Altman plots to identify systematic biases across studies .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester or carbonate linkages) at the 3-isopropoxybenzyl position .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
- Lipophilicity Tuning : Replace the iodine atom with bioisosteres (e.g., trifluoromethyl) while retaining binding affinity .
Q. How do computational models predict the compound’s interaction with cannabinoid receptors, and what are their limitations?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in the CB1 receptor’s hydrophobic pocket .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- Limitations : Force fields often underestimate halogen bonding contributions, necessitating experimental validation .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
- Flow Chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions during alkylation .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading, solvent ratio) via response surface methodology .
- In-Line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
